molecular formula C21H22FN3O3 B5631723 3-(5-fluoro-1H-benzimidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide

3-(5-fluoro-1H-benzimidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide

Cat. No. B5631723
M. Wt: 383.4 g/mol
InChI Key: PMIWQIQBUGTTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several structural motifs common in medicinal chemistry, including a benzimidazole ring, a propanamide group, and a chromene group. The benzimidazole ring is a bicyclic heterocycle consisting of fused benzene and imidazole rings. The chromene group is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual ring systems, followed by their functionalization and coupling. The benzimidazole ring could be synthesized from o-phenylenediamine and a suitable carboxylic acid derivative . The chromene ring could be synthesized from a salicylaldehyde derivative and a suitable α,β-unsaturated carbonyl compound . The final coupling could be achieved through amide bond formation between an amine on the benzimidazole ring and a carboxylic acid on the chromene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole and chromene rings, as well as the propanamide linker. The fluorine atom on the benzimidazole ring and the methoxy group on the chromene ring would be expected to have significant effects on the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group. The amide bond could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially improving its ability to cross biological membranes .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, as well as its biological activity. It could be interesting to investigate its potential interactions with biological targets, such as enzymes or receptors .

properties

IUPAC Name

3-(6-fluoro-1H-benzimidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-27-16-4-2-14-8-13(12-28-19(14)10-16)11-23-21(26)7-6-20-24-17-5-3-15(22)9-18(17)25-20/h2-5,9-10,13H,6-8,11-12H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIWQIQBUGTTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)CNC(=O)CCC3=NC4=C(N3)C=C(C=C4)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-fluoro-1H-benzimidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.